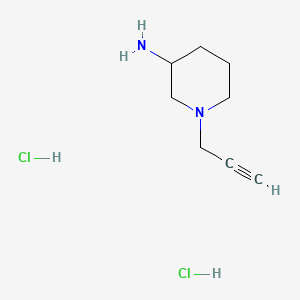
4-(1,10-Phenanthrolin-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,10-Phenanthrolin-5-yl)benzoic acid is a chemical compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . It is a derivative of benzoic acid and phenanthroline, which are both well-known compounds in organic chemistry. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and phenanthroline, making it useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-(1,10-Phenanthrolin-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the phenanthroline ring.
Aplicaciones Científicas De Investigación
4-(1,10-Phenanthrolin-5-yl)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzoic acid involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The phenanthroline moiety allows for intercalation between DNA bases, disrupting the normal function of DNA and leading to cell death in cancer cells . Additionally, the benzoic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
4-(1,10-Phenanthrolin-5-yl)benzoic acid can be compared to other similar compounds, such as:
4-(1,10-Phenanthrolin-6-yl)benzoic acid: This compound has a similar structure but with the phenanthroline moiety attached at a different position.
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid: This compound includes an imidazole ring fused to the phenanthroline moiety, which can alter its chemical and biological properties.
Propiedades
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBWKSTPGMTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4,4'-bipiperidine]-1-carboxylate hydrochloride](/img/structure/B8250357.png)



![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)




![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)

